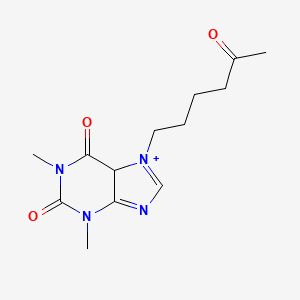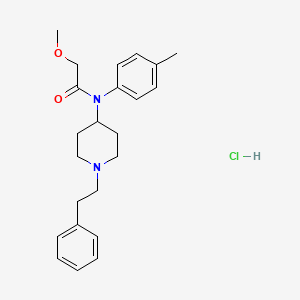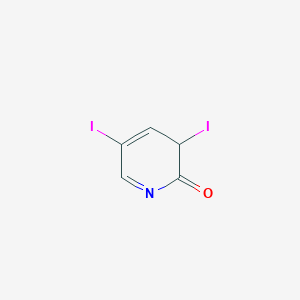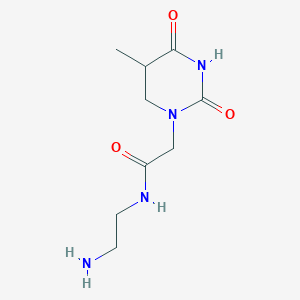
Adenosine 5'-(trihydrogen diphosphate), P'-beta-D-glucopyranosyl ester, disodium salt (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-(trihydrogen diphosphate), P’-beta-D-glucopyranosyl ester, disodium salt (9CI) is a chemical compound with the molecular formula C16H23N5Na2O15P2 and a molecular weight of 633.31 g/mol It is a white to off-white powder that is soluble in water . Adenosine 5’-Diphosphoglucose is widely used as a glucose donor in various biochemical processes, including starch synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adenosine 5’-(trihydrogen diphosphate), P’-beta-D-glucopyranosyl ester, disodium salt can be synthesized through enzymatic reactions involving adenosine triphosphate (ATP) and glucose-1-phosphate. The reaction is catalyzed by the enzyme ADP-glucose pyrophosphorylase, which facilitates the transfer of glucose from glucose-1-phosphate to ATP, forming ADP-glucose and pyrophosphate .
Industrial Production Methods
Industrial production of Adenosine 5’-Diphosphoglucose typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzyme ADP-glucose pyrophosphorylase, leading to the efficient production of ADP-glucose . The compound is then purified through various chromatographic techniques to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 5’-Diphosphoglucose undergoes several types of chemical reactions, including:
Glycosylation Reactions: It acts as a glucose donor in glycosylation reactions, where it transfers glucose to acceptor molecules such as proteins and lipids.
Hydrolysis: The compound can be hydrolyzed to produce glucose and adenosine diphosphate (ADP).
Common Reagents and Conditions
Glycosylation Reactions: These reactions typically require the presence of glycosyltransferase enzymes and occur under physiological conditions (pH 7.4, 37°C).
Hydrolysis: Hydrolysis reactions can be catalyzed by acid or enzymatic conditions, often using glycosidases.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-Diphosphoglucose has a wide range of scientific research applications, including:
Biochemistry: It is used as a substrate in the study of glycosylation processes and enzyme kinetics.
Molecular Biology: The compound is used in the synthesis of glycogen and starch, making it valuable in research on carbohydrate metabolism.
Industry: Adenosine 5’-Diphosphoglucose is used in the production of bio-based materials and bioplastics.
Wirkmechanismus
Adenosine 5’-Diphosphoglucose exerts its effects primarily through its role as a glucose donor in glycosylation reactions. The compound interacts with glycosyltransferase enzymes, facilitating the transfer of glucose to acceptor molecules . This process is essential for the synthesis of glycogen and starch, as well as the modification of proteins and lipids . The molecular targets involved in these pathways include various glycosyltransferases and glycosidases .
Vergleich Mit ähnlichen Verbindungen
Adenosine 5’-Diphosphoglucose is unique in its ability to act as a glucose donor in glycosylation reactions. Similar compounds include:
Uridine 5’-Diphosphoglucose (UDPG): Functions as a glucose donor in the synthesis of glycogen and glycoproteins.
Guanosine 5’-Diphosphoglucose (GDPG): Involved in the synthesis of polysaccharides in certain bacteria.
Cytidine 5’-Diphosphoglucose (CDPG): Used in the synthesis of bacterial cell wall components.
Adenosine 5’-Diphosphoglucose is distinct due to its specific role in starch and glycogen synthesis in plants and certain bacteria .
Eigenschaften
Molekularformel |
C10H10N5O6P2- |
|---|---|
Molekulargewicht |
358.16 g/mol |
IUPAC-Name |
[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methyl phosphoroso phosphate |
InChI |
InChI=1S/C10H11N5O6P2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(20-7)3-19-23(17,18)21-22-16/h1-2,4-7H,3H2,(H,17,18)(H2,11,12,13)/p-1/t6-,7+/m0/s1 |
InChI-Schlüssel |
DQEAFXHUFWMZFR-NKWVEPMBSA-M |
Isomerische SMILES |
C1=C[C@@H](O[C@@H]1COP(=O)([O-])OP=O)N2C=NC3=C(N=CN=C32)N |
Kanonische SMILES |
C1=CC(OC1COP(=O)([O-])OP=O)N2C=NC3=C(N=CN=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


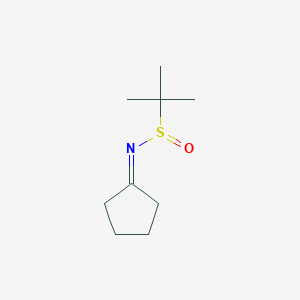


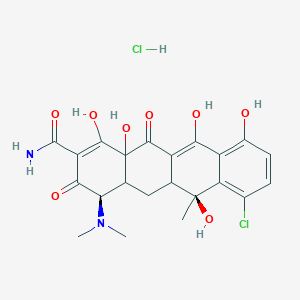
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)

![[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12353234.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)

![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)
